molecular formula C5H4Cl4O B6233000 (3E)-3,5,5,5-tetrachloropent-3-en-2-one CAS No. 68143-05-5

(3E)-3,5,5,5-tetrachloropent-3-en-2-one

Cat. No.: B6233000
CAS No.: 68143-05-5
M. Wt: 221.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3,5,5,5-Tetrachloropent-3-en-2-one is an organic compound characterized by the presence of four chlorine atoms and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3,5,5,5-tetrachloropent-3-en-2-one typically involves the chlorination of pent-3-en-2-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and suitable solvents such as carbon tetrachloride or chloroform. The reaction is usually conducted at low temperatures to prevent over-chlorination and to maintain the integrity of the double bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: (3E)-3,5,5,5-Tetrachloropent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated alkanes or alkenes.

Scientific Research Applications

(3E)-3,5,5,5-Tetrachloropent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is employed in the manufacture of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3,5,5,5-tetrachloropent-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially affecting cellular processes and pathways.

Comparison with Similar Compounds

    (3E)-3,5,5,5-Tetrachloropent-2-en-4-one: Similar structure but with a different position of the double bond.

    (3E)-3,5,5,5-Tetrachloropent-3-en-1-one: Similar structure but with a different position of the carbonyl group.

    (3E)-3,5,5,5-Tetrachloropent-3-en-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness: (3E)-3,5,5,5-Tetrachloropent-3-en-2-one is unique due to its specific arrangement of chlorine atoms and the double bond, which confer distinct reactivity and properties. This makes it a valuable compound for various applications and research studies.

Properties

CAS No.

68143-05-5

Molecular Formula

C5H4Cl4O

Molecular Weight

221.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.